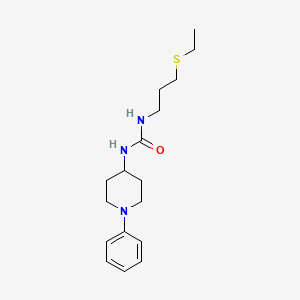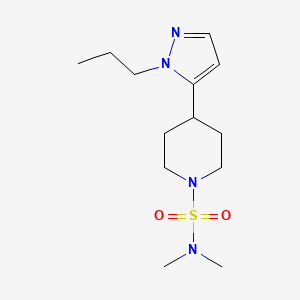![molecular formula C14H24N4O2S B6626467 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 268.36 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases and to study their mechanism of action.
Mécanisme D'action
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a reversible inhibitor, meaning that the bond between the inhibitor and the enzyme can be broken by the addition of a reducing agent such as dithiothreitol.
Biochemical and Physiological Effects:
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of urokinase-type plasminogen activator, which is involved in the formation of new blood vessels. In addition, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a widely used serine protease inhibitor that is readily available and relatively inexpensive. It is easy to use and has a high degree of specificity for serine proteases. However, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is not effective against all serine proteases and may have off-target effects on other enzymes. In addition, 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is a reversible inhibitor, meaning that its effects may be transient and may require continuous dosing.
Orientations Futures
There are a number of future directions for research on 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and specific serine protease inhibitors. Another area of interest is the use of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide in the treatment of diseases such as cancer and cardiovascular disease, which are characterized by abnormal protease activity. Finally, there is a need for further research into the mechanisms of action of 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide and other serine protease inhibitors, in order to better understand their effects and potential therapeutic applications.
Méthodes De Synthèse
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is synthesized by reacting 4-ethylpiperazine with 2-chloroethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit enzymes such as trypsin, chymotrypsin, and thrombin. 2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide is also used in studies of blood coagulation, fibrinolysis, and platelet activation. It has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots.
Propriétés
IUPAC Name |
2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-2-17-9-11-18(12-10-17)8-7-16-21(19,20)14-6-4-3-5-13(14)15/h3-6,16H,2,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJMELWSYNRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylfuran-2-sulfonamide](/img/structure/B6626393.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)

![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)


![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)